molecular formula C12H12O3 B3280443 Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate CAS No. 71557-11-4

Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Cat. No. B3280443
CAS RN: 71557-11-4
M. Wt: 204.22 g/mol
InChI Key: QHMPIXAUILDPJX-UHFFFAOYSA-N
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Description

“Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that there are similar compounds such as “Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate” and “Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate” which have been studied23.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate”. However, similar compounds like “Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate” are available for purchase, suggesting that their synthesis methods are known to chemical suppliers3.



Molecular Structure Analysis

The molecular structure of “Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate” is not explicitly available. However, the InChI code for a similar compound, “Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate”, is 1S/C12H12O3/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2,5-6H,3-4,7H2,1H34.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate”. However, a similar compound, “N,N’-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diacetamide”, has been mentioned in a patent, suggesting that it may be involved in certain chemical reactions5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate” are not explicitly available. However, a similar compound, “Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate”, has a molecular weight of 204.23, and it is a solid at room temperature3.


Safety And Hazards

The safety and hazards of “Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate” are not known due to limited information. However, a similar compound, “Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate”, has been classified with the GHS07 pictogram and has hazard statements H302-H315-H319-H3353.


Future Directions

There is no specific information available on the future directions of “Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate”. However, given the interest in similar compounds, it is possible that further research could be conducted to explore its properties and potential applications.


Please note that the information provided is based on the available data and there might be more recent studies or data available. For a more comprehensive understanding, it is recommended to refer to the latest research articles and reviews in the field.


properties

IUPAC Name

methyl 8-oxo-6,7-dihydro-5H-naphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-15-12(14)9-6-2-4-8-5-3-7-10(13)11(8)9/h2,4,6H,3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMPIXAUILDPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1C(=O)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 3.466 g of 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid in 30 ml of methanol is admixed with 1.850 ml of conc. H2SO4 and the reaction solution is subsequently heated to reflux over 18 hours. The reaction solution is subsequently cooled and poured onto 200 ml of saturated aqueous sodium hydrogencarbonate solution and extracted with 2×200 ml of ethyl acetate. The combined organic phases are washed with 150 ml of saturated aqueous sodium hydrogencarbonate solution and 150 ml of water, dried over sodium sulphate and concentrated. The crude product is obtained as a brown oil and is used without further purification. Rt=3.42
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate

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